molecular formula C7H11B B1655438 3-Bromocyclohept-1-ene CAS No. 36291-49-3

3-Bromocyclohept-1-ene

Cat. No.: B1655438
CAS No.: 36291-49-3
M. Wt: 175.07 g/mol
InChI Key: ZKGXAEJNBLJUQF-UHFFFAOYSA-N
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Description

3-Bromocyclohept-1-ene is a useful research compound. Its molecular formula is C7H11Br and its molecular weight is 175.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromocycloheptene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGXAEJNBLJUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498925
Record name 3-Bromocyclohept-1-ene
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URL https://comptox.epa.gov/dashboard/DTXSID20498925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36291-49-3
Record name 3-Bromocyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Allylic Bromides in Contemporary Chemical Research

Allylic bromides are a class of organic halides characterized by a bromine atom bonded to a carbon atom adjacent to a double bond. fiveable.me This structural arrangement confers unique reactivity, making them powerful intermediates in a wide array of chemical transformations. The significance of allylic bromides, including 3-bromocyclohept-1-ene, stems from several key factors:

Enhanced Reactivity: The allylic position facilitates both nucleophilic substitution (SN1 and SN2) and radical reactions. smolecule.com The stability of the resulting allylic carbocation or radical intermediate, due to resonance delocalization, lowers the activation energy for these reactions compared to their saturated counterparts. fiveable.mesmolecule.comquora.com

Versatile Alkylating Agents: Allylic bromides are effective electrophiles, readily reacting with a variety of nucleophiles to introduce the allyl group into molecules. wikipedia.org This is fundamental in the synthesis of polymers, pharmaceuticals, and other complex organic compounds. wikipedia.org

Precursors to Organometallic Reagents: They can react with metals like magnesium to form Grignard reagents (e.g., allylmagnesium bromide), which are invaluable for carbon-carbon bond formation. wikipedia.org Similarly, reaction with nickel(0) species can generate π-allylnickel complexes, which are selective reagents in organic synthesis. uwindsor.ca

Controlled Halogenation: The use of reagents like N-bromosuccinimide (NBS) allows for the selective introduction of bromine at the allylic position of alkenes, a process known as allylic bromination or the Wohl-Ziegler reaction. aklectures.comwikipedia.orglibretexts.org This method is crucial for preparing allylic bromides while minimizing competing reactions at the double bond. aklectures.commasterorganicchemistry.commasterorganicchemistry.com

The reactivity of allylic bromides can be harnessed for a variety of synthetic applications, including the formation of ethers, amines, and new carbon-carbon bonds, highlighting their central role in modern organic synthesis. wikipedia.orgacs.org

Overview of Medium Sized Cycloalkenes in Complex Molecule Synthesis

Cycloalkenes are cyclic hydrocarbons containing at least one carbon-carbon double bond. Medium-sized rings, typically defined as those containing eight to eleven carbon atoms, present unique synthetic challenges and opportunities. Cycloheptene (B1346976) and its derivatives, including 3-bromocyclohept-1-ene, fall into the category of medium-sized rings and are significant in the synthesis of complex molecules for several reasons:

Conformational Complexity and Strain: Medium-sized rings often exhibit significant transannular strain (Prelog strain), arising from steric interactions between non-adjacent atoms across the ring. kyoto-u.ac.jp This strain influences their reactivity and conformational preferences, which can be exploited in synthesis.

Access to Diverse Scaffolds: These rings are found in numerous natural products, many of which possess interesting biological activities. kyoto-u.ac.jprsc.org The ability to synthesize and functionalize medium-sized cycloalkenes provides access to these complex molecular architectures. nih.govgoogle.comacs.org

Versatile Functionalization: The double bond in cycloalkenes can undergo a variety of transformations, including dihydroxylation, epoxidation, and reduction, allowing for the introduction of diverse functional groups with high diastereoselectivity. nih.gov

Chirality and Stereocontrol: The rigid structure of some medium-sized trans-cycloalkenes can lead to planar chirality, which can be transferred in subsequent reactions to create optically active molecules. advanceseng.com

The synthesis of medium-sized cycloalkenes has been advanced by methods like ring-closing metathesis and, more recently, carbomagnesiation of strained cycloalkynes, expanding the toolkit for constructing these challenging yet valuable structures. rsc.orgnih.govrsc.org

Scope and Research Focus on 3 Bromocyclohept 1 Ene and Analogous Systems

Direct Halogenation Strategies

Direct halogenation offers a straightforward approach to introduce a bromine atom into the cycloheptene ring system. Among the various methods, allylic bromination using N-Bromosuccinimide (NBS) is a prominent and widely utilized technique.

N-Bromosuccinimide (NBS)-Mediated Allylic Bromination

The reaction of an alkene, such as cycloheptene, with N-bromosuccinimide (NBS) in the presence of light or a radical initiator leads to the substitution of a hydrogen atom at the allylic position with a bromine atom. openstax.org This method, known as the Wohl-Ziegler reaction, is particularly advantageous as it minimizes the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The use of NBS ensures a low, constant concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.comlibretexts.org

The allylic bromination with NBS proceeds through a radical chain mechanism. organic-chemistry.orglibretexts.orgmychemblog.com The process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, upon heating or irradiation with light. mychemblog.comchadsprep.com This generates initiator radicals, which then react with a trace amount of HBr present or abstract a hydrogen atom from the solvent to produce a bromine radical (Br•). mychemblog.com Alternatively, light can directly cause the homolytic cleavage of the N-Br bond in NBS to form a succinimidyl radical and a bromine radical. chemistrysteps.comnumberanalytics.com

Propagation: The propagation phase consists of two main steps. First, a bromine radical abstracts an allylic hydrogen from cycloheptene. openstax.orglibretexts.org This is the favored site of abstraction due to the lower bond dissociation energy of the allylic C-H bond and the resonance stabilization of the resulting allylic radical. openstax.orgorganic-chemistry.org This step forms an allylic radical and hydrogen bromide (HBr). libretexts.org In the second step, the newly formed allylic radical reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with the HBr produced in the first propagation step. openstax.orglibretexts.orgchadsprep.com This regenerates a bromine radical, which can then continue the chain reaction. libretexts.org

Termination: The chain reaction terminates when two radicals combine. This can involve the combination of two bromine radicals, two allylic radicals, or a bromine radical and an allylic radical.

The stability of the allylic radical is a crucial factor in this reaction. libretexts.org The delocalization of the unpaired electron over the adjacent double bond makes the allylic radical more stable than a corresponding secondary alkyl radical. openstax.org

The success of NBS-mediated allylic bromination hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize side reactions.

Radical Initiators: A radical initiator is often necessary to start the chain reaction. organic-chemistry.org Azobisisobutyronitrile (AIBN) and dibenzoyl peroxide are commonly used initiators. mychemblog.com AIBN is often preferred due to its predictable decomposition rate upon heating. mychemblog.com Light (hν), particularly in the UV or visible range, can also serve as an effective initiator. openstax.orgnumberanalytics.com

Solvent: The choice of solvent is critical. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice because NBS is poorly soluble in it, which helps maintain a low concentration of bromine. organic-chemistry.org However, due to environmental concerns, other solvents like acetonitrile (B52724) are now being used. organic-chemistry.org It is important to use non-polar solvents, as polar solvents can favor ionic side reactions. mychemblog.com

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure the decomposition of the radical initiator and to facilitate the reaction steps. mychemblog.com For instance, a procedure for the synthesis of this compound involves heating a solution of cycloheptene and NBS in CCl₄, followed by the portion-wise addition of AIBN, and then slowly heating the mixture to 75 °C. mdpi.com

Concentration of Bromine: Maintaining a very low concentration of Br₂ and HBr is essential to prevent the electrophilic addition of bromine to the double bond, which is an unwanted side reaction. organic-chemistry.orgaklectures.com NBS serves this purpose effectively by reacting with HBr as it is formed to generate Br₂ in a controlled manner. openstax.orglibretexts.org

Precursor Transformations for Functionalized Cycloheptenes

In addition to direct halogenation, functionalized cycloheptenes can be synthesized through the transformation of suitable precursor molecules. Cycloheptenone substrates, for example, provide a versatile platform for introducing various functional groups.

Derivatization from Cycloheptenone Substrates

Cycloheptenone can be converted into a range of derivatives, including halogenated and cyanated compounds, which are valuable intermediates in organic synthesis. organic-chemistry.orgacs.orgdtu.dk

A notable transformation of cycloheptenone involves a bromination-cyanation sequence to produce 3-oxocyclohept-1-ene-1-carbonitrile. researchgate.netorgsyn.org This method is valued for its efficiency and operational simplicity. orgsyn.org

The process begins with the bromination of cycloheptenone. orgsyn.org This step parallels the bromination of cyclohexenone and results in the formation of 2-bromocyclohept-2-enone. researchgate.netorgsyn.org The elimination of an intermediate dibromide to form the α-bromoenone may require heating. orgsyn.orgorgsyn.org Following the bromination, a cyanation-elimination reaction is carried out. orgsyn.org The conjugate addition of cyanide to the 2-bromocyclohept-2-enone, followed by elimination of hydrogen bromide, yields the final product, 3-oxocyclohept-1-ene-1-carbonitrile. researchgate.netorgsyn.org This sequence has been successfully employed to synthesize the seven-membered ring system in good yield over the two steps. orgsyn.org

Starting MaterialReagentsIntermediateProductYieldReference
Cycloheptenone1. Br₂ 2. Heat2-Bromocyclohept-2-enone3-Oxocyclohept-1-ene-1-carbonitrile71% (over two steps) orgsyn.org

Literature-Precedent and Emerging Synthetic Routes for Allylic Bromides

The synthesis of allylic bromides, such as this compound, is a cornerstone of organic synthesis, providing versatile intermediates for the construction of more complex molecules. The primary methods for introducing a bromine atom at the allylic position—the carbon adjacent to a double bond—have evolved from classical radical-based reactions to more sophisticated catalytic approaches.

A well-established and widely utilized method for the synthesis of this compound involves the allylic bromination of cycloheptene using N-Bromosuccinimide (NBS). In a procedure detailed in the literature, cycloheptene is treated with NBS in carbon tetrachloride (CCl₄) as a solvent. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds upon heating. mdpi.com This reaction, known as the Wohl-Ziegler reaction, is a general and effective method for producing allylic bromides from alkenes. wikipedia.org The reaction mechanism proceeds via a radical chain reaction. libretexts.orglibretexts.org A low concentration of molecular bromine is generated in situ, which then acts as the chain-carrying species. aklectures.commasterorganicchemistry.com The process is highly selective for the allylic position due to the resonance stabilization of the resulting allylic radical intermediate. youtube.com

The general conditions for the Wohl-Ziegler bromination are summarized in the table below.

Table 1: Typical Conditions for Wohl-Ziegler Allylic Bromination

Parameter Details Source(s)
Substrate Alkene with at least one allylic hydrogen (e.g., Cycloheptene) mdpi.comlibretexts.org
Reagent N-Bromosuccinimide (NBS) wikipedia.orgacs.org
Solvent Anhydrous Carbon Tetrachloride (CCl₄) mdpi.comwikipedia.org
Initiator Radical initiator (e.g., AIBN, benzoyl peroxide) or light (hν) mdpi.comwikipedia.org
Temperature Typically refluxing temperature of the solvent wikipedia.org

A specific example for the synthesis of this compound is detailed in the following table.

Table 2: Synthesis of this compound via Allylic Bromination

Reactant Reagent Initiator Solvent Conditions Product Source(s)
Cycloheptene N-Bromosuccinimide (NBS) AIBN (in portions) CCl₄ Heated to 65 °C, then slowly to 75 °C This compound mdpi.com

While the Wohl-Ziegler reaction remains a mainstay, research into new synthetic routes continues. Emerging methodologies often focus on improving selectivity, efficiency, and environmental compatibility. Copper-catalyzed reactions, for instance, have been developed for the asymmetric allylic alkylation of racemic cyclic allyl bromides, highlighting the importance of these compounds as synthons for creating chiral molecules. researchgate.netbeilstein-journals.org Other developments include silver salt-mediated reactions that activate allyl bromides for further transformations, such as the synthesis of allylic amides. researchgate.net While many of these emerging methods utilize allylic bromides as starting materials rather than synthesizing them directly, they underscore the compound class's significance and drive the need for efficient and selective preparation techniques. nih.govoup.com Halogen exchange reactions also represent a pathway, allowing for the conversion of other allylic halides or alcohols into the desired allylic bromides. nih.gov Direct bromination using molecular bromine (Br₂) at high temperatures is a more traditional method but is generally less convenient and limited in scope compared to using NBS. thieme-connect.de

Organometallic Reaction Pathways

The reactivity of this compound is prominently featured in organometallic chemistry, where it serves as a key precursor for generating stereodefined cyclic structures. Its participation in copper-catalyzed asymmetric allylic substitution and zinc-mediated carboxylation highlights its role in advanced organic synthesis.

Copper-Catalyzed Asymmetric Allylic Substitution Reactions (AAA)

Copper-catalyzed Asymmetric Allylic Substitution (AAA) has emerged as a powerful method for constructing stereogenic centers. acs.org These reactions are noted for their high regioselectivity, typically favoring the γ-substituted (SN2') product, especially when using "hard" organometallic nucleophiles like organolithium or Grignard reagents. wikipedia.orgchimia.ch

A significant application of copper-catalyzed AAA is the desymmetrization of meso-compounds, which are achiral despite containing stereocenters. chemistryviews.org This strategy allows for the creation of multiple stereocenters in a single, efficient step. core.ac.uk Research has demonstrated the highly regio- and enantioselective desymmetrization of meso-1,4-dibromocycloalk-2-enes, including the seven-membered ring analog, using organolithium reagents in the presence of a chiral copper(I) catalyst. acs.orgnih.gov This reaction yields enantioenriched substituted bromocycloalkenes, such as derivatives of this compound, with excellent diastereomeric and enantiomeric ratios (up to >99:1 dr and 99:1 er). chemistryviews.orgcore.ac.uk

The success of these transformations relies on the careful selection of chiral ligands, such as phosphoramidites or N-heterocyclic carbenes (NHCs), which effectively control the stereochemical outcome. acs.org While the focus has been on meso-substrates, the broader field of copper catalysis also includes enantioconvergent cross-coupling reactions of racemic alkyl halides, where a racemic mixture is converted into a single, enantioenriched product through a radical-mediated pathway. nih.govsustech.edu.cnsustech.edu.cn

Table 1: Copper-Catalyzed Desymmetrization of meso-3,6-Dibromocyclohept-1-ene

This table summarizes the results for the asymmetric allylic substitution with various alkyllithium reagents, leading to the formation of 3-alkyl-6-bromocyclohept-1-ene derivatives. Data sourced from supporting information of related studies.

EntryNucleophile (R in R-Li)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1n-Butyl85>99:194
2n-Hexyl88>99:193
3Isopropyl65>99:180

The generally accepted mechanism for copper-catalyzed AAA involves a Cu(I)/Cu(III) catalytic cycle. wikipedia.orgchimia.ch The cycle commences with the coordination of the Cu(I) catalyst to the double bond of the allylic bromide. wikipedia.org This is followed by an oxidative addition of the C-Br bond to the copper center, typically at the γ-position, which displaces the bromide leaving group and forms a σ-allyl Cu(III) intermediate. wikipedia.orgchimia.ch This high-valent copper species is key to the transformation.

This intermediate can exist in equilibrium with a π-allyl Cu(III) complex. chimia.ch However, to achieve high γ-selectivity, a rapid reductive elimination from the σ-allyl Cu(III) complex is necessary. wikipedia.orgchimia.ch This final step forms the new C-C bond, releases the substituted cycloalkene product, and regenerates the active Cu(I) catalyst, allowing the cycle to continue. wikipedia.org The sluggish nature of oxidative addition to copper has led to investigations into alternative pathways, such as those involving radical intermediates, particularly in photoredox or dual catalytic systems. nih.govprinceton.edu

Organolithium reagents are highly effective "hard" nucleophiles in these copper-catalyzed reactions, enabling the formation of C(sp³)–C(sp³) bonds with high regio- and enantioselectivity. acs.orgcore.ac.uk The use of these highly reactive reagents in catalytic asymmetric synthesis has been a significant advancement. acs.org

A notable and unusual side reaction has been observed specifically with the seven-membered ring products derived from meso-dibromocycloheptene. core.ac.uknih.gov During purification via flash column chromatography on silica (B1680970) gel, the initially formed 3-substituted-6-bromocyclohept-1-ene derivatives can undergo a regio- and stereospecific ring contraction. chemistryviews.orgnih.gov This rearrangement, identified as a rare type I dyotropic rearrangement, results in the isolation of the corresponding substituted cyclohexene (B86901) analogs instead of the expected cycloheptene product. nih.gov However, this rearrangement is less prevalent with certain nucleophiles, such as when phenyllithium (B1222949) is used, allowing for the successful isolation of the seven-membered ring product. nih.gov

Zinc-Mediated Carboxylation of Allylic Halides

Zinc-mediated reactions offer a direct pathway for the carboxylation of allylic halides using carbon dioxide (CO₂), a readily available C1 building block. researchgate.netrsc.org This method provides access to β,γ-unsaturated carboxylic acids under mild conditions. rsc.orgresearchgate.net The process is valued for the functional group tolerance and reduced basicity of the organozinc intermediates compared to Grignard or organolithium counterparts. rsc.org

The key step in this transformation is the formation of an allylzinc reagent. This is typically achieved through the direct insertion of metallic zinc (e.g., zinc dust) into the carbon-halogen bond of the allylic halide. rsc.org For this compound, this reaction generates the corresponding cycloheptenylzinc bromide. rsc.org The formation of these reagents can be facilitated by additives like lithium chloride (LiCl), which improves solubility and minimizes side reactions such as Wurtz-type dimerization. rsc.org

Once formed, the allylzinc reagent acts as a nucleophile and reacts with carbon dioxide, which serves as the electrophile. rsc.org The reaction is believed to proceed through an electrophilic substitution (SE') mechanism, affording the carboxylate salt. rsc.org Subsequent acidic workup yields the final β,γ-unsaturated carboxylic acid. rsc.org This methodology has been successfully applied to this compound to synthesize Cyclohept-2-ene-1-carboxylic acid. rsc.org

Table 2: Zinc-Mediated Carboxylation of this compound

This table shows the result of the carboxylation reaction under flow conditions.

SubstrateProductYield (%)
This compoundCyclohept-2-ene-1-carboxylic acid43

Data sourced from a study on zinc-mediated carboxylations under flow conditions. rsc.org

Mechanistic Postulations for Carbon Dioxide Incorporation

The incorporation of carbon dioxide (CO₂) into organic molecules is a significant area of research for creating value-added chemicals from an abundant C1 source. acs.org For a substrate like this compound, a plausible mechanism for CO₂ incorporation involves electrochemical reduction. This process, known as electrohydrocarboxylation (EHC), involves the reductive coupling of an unsaturated bond with CO₂. acs.org

The proposed mechanism would likely initiate with the reduction of the carbon-bromine bond. This can occur via a single electron transfer (SET) to the C-Br bond, leading to its cleavage and the formation of a β-bromoalkyl radical and a bromide ion (Br⁻). acs.org A second reduction step would convert this radical intermediate into a carbanion. This highly nucleophilic carbanion can then attack the electrophilic carbon of a carbon dioxide molecule, forming a new carbon-carbon bond and yielding a cycloheptenyl carboxylate intermediate. Subsequent workup with a proton source would neutralize the carboxylate to furnish the corresponding carboxylic acid. This electroreductive pathway bypasses the need for pre-formed organometallic reagents and can often be performed under milder conditions. acs.org

Radical Reaction Dynamics

This compound is commonly synthesized via a free-radical substitution pathway known as allylic bromination. mdpi.com This reaction selectively substitutes a hydrogen atom at the allylic position (the carbon adjacent to the double bond) with a bromine atom. The use of N-Bromosuccinimide (NBS) is standard for this transformation as it provides a constant, low concentration of bromine (Br₂), which favors radical substitution over electrophilic addition to the alkene. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). mdpi.com

The mechanism proceeds through a classic radical chain reaction involving three phases: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is started by the homolytic cleavage of the initiator (e.g., AIBN) or a small amount of Br₂ to produce initial radicals. masterorganicchemistry.comsavemyexams.com

Propagation: This is a two-step cycle. First, a bromine radical (Br•) abstracts an allylic hydrogen from cycloheptene, which is the weakest C-H bond due to the resonance stabilization of the resulting radical. This forms a resonance-stabilized cycloheptenyl radical and a molecule of hydrogen bromide (HBr). pearson.com In the second step, this allylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form this compound and a new bromine radical, which continues the chain. masterorganicchemistry.commasterorganicchemistry.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.org This can involve the combination of two bromine radicals, a bromine radical and a cycloheptenyl radical, or two cycloheptenyl radicals.

StepDescriptionReactantsProducts
Initiation Formation of initial bromine radicals.NBS, HBr (trace), Initiator (AIBN/light)Br•, Succinimide radical
Propagation 1 Abstraction of an allylic hydrogen by a bromine radical.Cycloheptene, Br•Cycloheptenyl radical, HBr
Propagation 2 Reaction of the allylic radical with molecular bromine.Cycloheptenyl radical, Br₂This compound, Br•
Termination Combination of any two radical species.Br• + Br•Cycloheptenyl• + Br•2 Cycloheptenyl•Br₂3-Bromocyclohept-1-eneDimer

This table outlines the key steps in the free-radical allylic bromination of cycloheptene to yield this compound.

In radical reactions, the abstraction of a hydrogen atom can theoretically occur via an intramolecular (from within the same molecule) or intermolecular (from a different molecule) pathway. For the allylic bromination of cycloheptene, the mechanism is overwhelmingly intermolecular. cdnsciencepub.com The hydrogen abstraction step involves a bromine radical generated from NBS attacking a separate molecule of cycloheptene. masterorganicchemistry.com

Intramolecular hydrogen abstraction is generally only favored when it can proceed through a low-energy, sterically accessible transition state, most commonly a six-membered ring. cdnsciencepub.com In the context of related N-halo compounds, studies on N-chloro lactams have shown that while eight- and nine-membered rings can undergo intramolecular chlorine transfer, the seven-membered ring analog exclusively reacts through an intermolecular hydrogen abstraction from the solvent. cdnsciencepub.com This finding suggests that the geometry of a seven-membered ring system, such as in cycloheptene, disfavors the formation of the necessary transition state for an intramolecular hydrogen transfer to a bromine atom. Therefore, the intermolecular pathway, where a free bromine radical abstracts an allylic hydrogen, remains the dominant and accepted mechanism.

FeatureIntramolecular AbstractionIntermolecular Abstraction (e.g., in this compound formation)
Reacting Species A radical center and a C-H bond within the same molecule.An external radical (e.g., Br•) and a C-H bond on a substrate molecule (e.g., cycloheptene).
Key Requirement Favorable conformation allowing for a low-energy transition state (e.g., 6-membered ring).Collision between the radical and the substrate molecule.
Relevance to Cycloheptene Disfavored due to the ring strain and unfavorable geometry of the seven-membered transition state. cdnsciencepub.comThe primary and accepted pathway for allylic bromination using NBS. masterorganicchemistry.comcdnsciencepub.com

This table compares the characteristics of intramolecular and intermolecular hydrogen abstraction in the context of allylic bromination.

Ionic Reaction Pathways and Electrophilic Processes

While radical substitution occurs at the allylic position, the carbon-carbon double bond in this compound, and more generally in cycloheptene, can react via ionic pathways, specifically electrophilic addition. When cycloheptene is treated with molecular bromine (Br₂) in the absence of radical initiators, an electrophilic addition occurs across the double bond. quora.com

The mechanism is initiated by the polarization of the Br-Br bond as it approaches the electron-rich π-system of the alkene. libretexts.org The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻). Instead of forming a simple carbocation, the bromine atom uses one of its lone pairs to form a second bond to the other olefinic carbon, creating a cyclic, three-membered bromonium ion intermediate. quora.comrsc.org This intermediate is significant because the bromine atom shields one face of the former double bond.

In the second step, the bromide ion (Br⁻) generated previously acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (anti-attack), in a process similar to an Sₙ2 reaction. libretexts.orgrsc.org This backside attack forces the opening of the three-membered ring, resulting in the formation of a trans-1,2-dibromocycloheptane. The formation of the bromonium ion intermediate explains the high stereospecificity of this reaction, which exclusively yields the anti-addition product. quora.comlibretexts.org

Cycloheptene Ring System Transformations

The cycloheptene ring system in brominated derivatives can undergo significant structural changes. A notable example is the regio- and stereospecific ring contraction of certain this compound derivatives to form substituted cyclohexenes. acs.org This transformation proceeds through a rare type of pericyclic reaction known as a dyotropic rearrangement.

A dyotropic rearrangement involves the migration of two substituent groups simultaneously. In this specific case, experimental and theoretical studies have shown that a substituted this compound can isomerize under mild conditions, with or without a Lewis acid catalyst like Zinc Bromide (ZnBr₂). acs.org The reaction involves a concerted acs.orgntu.edu.sg-shift of both the bromo substituent and an alkenyl group. acs.org

Density Functional Theory (DFT) calculations suggest the reaction proceeds through a nonclassical carbocation-anion pair, which accounts for the low activation barrier and the observed retention of stereochemistry. acs.org The conformation of the cycloheptene ring is crucial, with the reaction proceeding from a pseudoequatorial orientation of the substituents. acs.org

Starting MaterialCatalyst/ConditionsProductReaction Type
Enantiomerically enriched 3-bromo-4-methylcyclohept-1-eneSpontaneous or Lewis Acid (e.g., ZnBr₂)Chiral substituted cyclohexeneDyotropic Rearrangement acs.org
3-Bromo-7-methylcyclohept-1-eneSilica in Chloroform-dRing-contracted cyclohexene derivativeDyotropic Rearrangement acs.org

This table summarizes examples of cycloheptene ring system transformations via dyotropic rearrangements as reported in the literature. acs.org

Observed Ring Contraction Phenomena

The ring contraction of seven-membered carbocycles like bromocycloheptene derivatives represents a significant transformation, yielding smaller, functionalized ring systems. Research has provided both experimental and theoretical evidence for the regio- and stereospecific ring contraction of bromocycloheptenes. acs.org This transformation can proceed under mild conditions, either with or without the presence of a Lewis acid catalyst, to form substituted cyclohexenes. acs.org

A key study investigating the desymmetrization of meso-3,7-dibromocycloheptene revealed that the initially formed enantiomerically enriched homoallylic bromides would spontaneously isomerize. This isomerization resulted in a ring contraction, converting the seven-membered cycloheptene ring into a six-membered cyclohexene ring while retaining the original configuration. acs.org The reaction was observed to be accelerated by Lewis acids such as silica or ZnBr₂, without compromising the stereoselectivity. acs.org

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that this ring contraction proceeds via a rare type I dyotropic rearrangement. acs.org This type of rearrangement involves the simultaneous Current time information in Bangalore, IN.acs.org-shift of two substituents. In this case, the migrating groups are the alkenyl C=C bond and the bromo substituent. The calculations suggest the reaction pathway involves a nonclassical carbocation-anion pair, which is considered crucial for the observed enantiospecificity and the low activation barrier of the reaction. acs.org Depending on the specific reaction conditions, a chiral cyclopropylcarbinyl cation is proposed to exist as either a transition state or a short-lived intermediate along the reaction coordinate. acs.org

The uncatalyzed dyotropic rearrangement was found to be plausible, with a calculated activation barrier of only 25.2 kcal/mol. acs.org This supports the experimental observation that the reaction can occur spontaneously under mild conditions. acs.org

Reactant/Precursor Condition Product Key Mechanistic Feature
Enantiomerically enriched homoallylic bromides (from meso-3,7-dibromocycloheptene)Spontaneous or Lewis acid (e.g., silica, ZnBr₂)Chiral substituted cyclohexenesType I dyotropic rearrangement via a nonclassical carbocation-anion pair acs.org

Transannular Cyclization Reactions in Medium-Sized Rings

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a medium-sized ring (typically 8-11 membered rings, though the principle can apply to 7-membered rings). These reactions are a powerful tool for creating complex bicyclic structures from simple monocyclic precursors. In the context of bromocycloheptene derivatives, transannular interactions play a key role in directing stereochemical outcomes.

A notable example is the highly diastereoselective synthesis of a protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene. researchgate.net The synthesis, which can start from 7,7-dibromo-3-norcarene, utilizes a silver(I)-promoted ring-opening of a gem-dibromocyclopropane. researchgate.net The key step that establishes the stereochemistry of the final product is a stereoselective transannular benzoate (B1203000) migration. researchgate.net This migration dictates the spatial arrangement of the functional groups on the cycloheptene scaffold, leading to a single diastereomer with high selectivity. researchgate.net Such directed reactions are crucial for the synthesis of complex molecules with defined three-dimensional structures. researchgate.net

While extensive studies on transannular cyclizations of this compound itself are not widely documented, the principle is demonstrated in related systems. For instance, the solvolysis of certain tricyclic systems containing a cycloheptene ring can involve participation from distant functional groups, leading to rearranged bicyclic products, a process mechanistically related to transannular interactions.

Starting Material Key Reaction Intermediate Feature Product
Derivative of 7,7-dibromo-3-norcareneSilver(I) promoted gem-dibromocyclopropane ring openingStereoselective transannular benzoate migrationProtected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene researchgate.net

Metal-Free Ring Expansion Strategies via Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis, offering an alternative to transition metal catalysts for a variety of transformations, including oxidative rearrangements. nih.govresearchgate.net These reagents are known for their high reactivity, lower toxicity compared to heavy metals, and ability to promote reactions under mild conditions. researchgate.net For cycloalkenes, including cycloheptene derivatives, hypervalent iodine(III) reagents can mediate ring expansion and ring contraction reactions. nih.govnih.gov

One prominent strategy involves the reaction of cycloalkenes with reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or phenyliodine(III) diacetate (PIDA). nih.govsemanticscholar.org The general mechanism for ring contraction involves the electrophilic addition of the iodine(III) species to the double bond of the cycloalkene. nih.gov This addition generates a carbocationic intermediate which, after a conformational change to achieve the necessary anti-periplanar alignment, undergoes rearrangement to yield the ring-contracted product. nih.gov

Conversely, metal-free ring expansion strategies have also been developed. For example, a novel strategy for intramolecular Buchner-type reactions uses PIDA as a promoter to construct highly strained cycloheptatriene-fused lactams from aryl-linked precursors. semanticscholar.orgrsc.orgresearchgate.net Traditionally, the Buchner reaction requires metal catalysts and diazo compounds. rsc.org This metal-free approach involves the generation of a nitrenium ion from an amide using the hypervalent iodine reagent, which is then trapped by an internal alkyne to form an alkenyl cation. semanticscholar.orgrsc.org This cation can then undergo a ring expansion process to form the seven-membered cycloheptatriene (B165957) ring. rsc.org

These methods highlight the utility of hypervalent iodine reagents in achieving complex skeletal rearrangements of cyclic systems without the need for transition metals, offering broad functional group compatibility and operational simplicity. semanticscholar.orgresearchgate.net

Reagent Type Substrate Type Transformation Example Reagent
Hypervalent Iodine(III)Cycloalkenes (e.g., Cycloheptene)Ring ContractionIodotoluene difluoride, [Hydroxy(tosyloxy)-iodo]benzene (HTIB) nih.gov
Hypervalent Iodine(III)Amide-alkyne precursorsBuchner-type Ring ExpansionPhenyliodine(III) diacetate (PIDA) semanticscholar.orgrsc.orgresearchgate.net
Chiral Hypervalent Iodine(III)1,1-disubstituted alkenesEnantioselective Oxidative RearrangementLactate-derived iodine reagents nih.govd-nb.info

Stereochemical Investigations in 3 Bromocyclohept 1 Ene Chemistry

Stereoselective and Stereospecific Outcomes in Catalytic Transformations

Catalysis plays a pivotal role in governing the stereochemical course of reactions involving 3-bromocyclohept-1-ene. The use of chiral catalysts, in particular, allows for the production of non-racemic products, which is of high importance in fields such as pharmaceutical synthesis.

Allylic alkylation is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, enantioselective and diastereoselective versions of this reaction have been explored. Transition-metal catalysis is a common strategy to achieve high levels of stereocontrol. acs.org For instance, enantioselective arylation and vinylation of allylic electrophiles like this compound have been investigated. ntu.edu.sg These reactions often proceed through a π-allyl metal complex, and the stereochemical outcome is determined by the external attack of a nucleophile on this intermediate. The choice of a chiral ligand coordinated to the metal center is crucial for differentiating the two enantiotopic faces of the π-allyl complex, leading to an enantiomeric excess in the product.

A highly diastereoselective synthesis of a protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene has also been reported, showcasing the ability to control the relative stereochemistry of multiple stereocenters on the cycloheptene (B1346976) ring. researchgate.net The control of diastereoselectivity often relies on the inherent conformational preferences of the ring and the steric interactions between the incoming reagent and the substituents already present on the ring.

Table 1: Representative Catalytic Allylic Alkylation This table is a representative example based on described transformations.

Catalyst SystemReactantProductStereochemical Outcome
Palladium with Chiral LigandThis compound3-Aryl-cyclohept-1-eneEnantioselective
Silver Tosylategem-Dibromocyclopropane derivative4-Amino-5,7-dihydroxy-1-bromocyclohept-1-eneDiastereoselective

Conformational Analysis of Seven-Membered Rings and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to the conformational dynamics of its seven-membered ring. Unlike the rigid cyclohexane (B81311) ring, cycloheptene and its derivatives are significantly more flexible and can exist in multiple low-energy conformations. biomedres.usnih.gov

Computational and experimental studies have shown that the most stable conformation for cycloheptene is the chair form. cdnsciencepub.comresearchgate.net The ring can undergo inversion, with a calculated free energy of activation (ΔG‡) of approximately 5.0 kcal/mol for the parent cycloheptene. researchgate.net This conformational mobility means that substituents can occupy pseudoaxial or pseudoequatorial positions, and the equilibrium between these states can influence the reaction pathway. core.ac.uk

In the case of substituted bromocycloheptenes, the position of the bromo substituent has a direct impact on reactivity. For example, in a dyotropic rearrangement of a homoallylic bromide, the reaction proceeds from a conformation where the bromo group is in a pseudoequatorial position. core.ac.uk The low activation barrier for this specific rearrangement is attributed to the formation of a nonclassical carbocation-anion pair, highlighting how the ring's conformation facilitates a specific, stereospecific reaction pathway. core.ac.uk The ability of the cycloheptene ring to adopt various conformations is a key factor that must be considered when predicting the stereochemical outcome of a reaction. biomedres.us

Table 2: Conformational Properties of the Cycloheptene Ring

PropertyDescriptionSignificance for Reactivity
Most Stable ConformationChair cdnsciencepub.comresearchgate.netThe ground state from which most reactions initiate.
Ring Inversion Barrier~5.0 kcal/mol researchgate.netAllows for rapid interconversion between conformers at room temperature.
Substituent OrientationPseudoaxial and Pseudoequatorial core.ac.ukThe relative stability and accessibility of these positions can dictate the stereochemical course of a reaction.

Stereochemical Control in Nucleophilic and Radical Additions

Nucleophilic and radical additions are important classes of reactions for functionalizing alkenes. The stereochemical outcome of these additions to this compound or its derivatives is governed by the mechanism of the reaction and the structure of the substrate.

In nucleophilic substitutions at the C3 position, the reaction often proceeds via an SN2 or SN2' mechanism. For example, this compound reacts with dibenzylamine (B1670424) in a nucleophilic substitution to yield (RS)-3-(N,N-Dibenzylamino)cyclohept-1-ene. acs.org The stereochemistry of such reactions depends on the trajectory of the incoming nucleophile.

Nucleophilic addition to related systems, such as 2-bromocyclohept-2-enone, has also been demonstrated. orgsyn.org The conjugate addition of a nucleophile like cyanide to this system, followed by elimination, provides a route to functionalized cycloheptenones. orgsyn.org In general, nucleophilic additions can be highly stereoselective, with the facial selectivity often dictated by steric hindrance from existing substituents on the flexible seven-membered ring. numberanalytics.com

Radical additions to alkenes, however, often exhibit different stereochemical behavior. dalalinstitute.com A typical radical addition involves the formation of a radical intermediate. For acyclic systems, rotation around the newly formed carbon-carbon single bond in this intermediate is often faster than the subsequent trapping step. dalalinstitute.com This leads to a mixture of stereoisomers, making the reaction stereoselective but not stereospecific. While specific studies on radical additions to this compound are not prevalent, the general principles suggest that achieving high stereocontrol in radical reactions can be more challenging compared to ionic pathways unless specific directing groups or chiral auxiliaries are employed.

Table 3: Example of Nucleophilic Substitution

ReactantReagentProductReaction Type
This compoundDibenzylamine(RS)-3-(N,N-Dibenzylamino)cyclohept-1-ene acs.orgNucleophilic Substitution
2-Bromocyclohept-2-enoneCyanide3-Oxocyclohept-1-ene-1-carbonitrile (after elimination) orgsyn.orgConjugate Nucleophilic Addition

Computational Chemistry Approaches for 3 Bromocyclohept 1 Ene Systems

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of atoms, molecules, and condensed matter. DFT calculations can be employed to map out the potential energy surface of a reaction involving 3-Bromocyclohept-1-ene, thereby providing a detailed understanding of the reaction pathways.

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and optimizing the geometry of transition states. By determining the energy of the reactants, transition state, and products, the energy barrier (activation energy) for a reaction can be calculated. This information is crucial for predicting the feasibility and rate of a chemical process. For instance, in reactions such as nucleophilic substitution or elimination involving this compound, DFT can be used to model the breaking of the carbon-bromine bond and the formation of new bonds, providing a quantitative measure of the energy required for the reaction to proceed.

A hypothetical DFT study on the dehydrobromination of this compound might yield data such as that presented in the table below, showcasing the calculated energy barriers for different reaction pathways.

Reaction PathwayTransition State Geometry (Selected Bond Distances)Calculated Energy Barrier (kcal/mol)
E2 EliminationC-H bond stretching, C-Br bond elongation25.3
SN2 SubstitutionApproach of nucleophile, inversion of stereochemistry30.1

Note: The data in this table is hypothetical and for illustrative purposes only.

DFT provides a means to analyze the electronic structure of this compound, which is fundamental to understanding its reactivity. The distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential can all be calculated. These electronic properties help in identifying the nucleophilic and electrophilic sites within the molecule. For this compound, the electron-withdrawing nature of the bromine atom and the presence of the double bond are key features that would be reflected in its electronic structure, influencing its reactivity towards various reagents.

Theoretical Prediction of Regio- and Stereoselectivity

Many reactions involving this compound can potentially lead to the formation of multiple products (regioisomers or stereoisomers). Computational chemistry offers powerful tools for predicting the selectivity of such reactions. By calculating the energies of the different possible transition states leading to the various products, the most favorable reaction pathway can be identified. The pathway with the lowest energy barrier will be the one that is kinetically favored, and thus the major product can be predicted. This approach is particularly valuable in complex reactions where experimental determination of product ratios can be challenging. For example, in an addition reaction to the double bond of this compound, DFT could be used to determine whether the addition occurs at one carbon of the double bond over the other (regioselectivity) and from which face of the molecule the reagent approaches (stereoselectivity).

Modeling of Intermediates and Transient Species

Chemical reactions often proceed through the formation of short-lived intermediates and transient species that are difficult to detect experimentally. Computational modeling provides a virtual window into these fleeting moments of a reaction. For reactions involving this compound, DFT can be used to calculate the structure, stability, and electronic properties of potential intermediates, such as carbocations, carbanions, or radicals. Understanding the nature of these intermediates is crucial for a complete description of the reaction mechanism. For example, in a solvolysis reaction of this compound, the formation of a cycloheptenyl cation intermediate could be modeled to assess its stability and subsequent rearrangement possibilities.

A hypothetical study on a reaction intermediate of this compound might generate the following data:

Intermediate SpeciesCalculated Relative Energy (kcal/mol)Key Structural Parameters
Cyclohept-2-en-1-yl cation0.0Planar carbocation center
Bicyclo[4.1.0]heptan-1-yl cation5.2Bridged carbocation structure

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic Analysis in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. It is widely used for the structural assignment of final products and for real-time monitoring of chemical reactions, providing kinetic data and insights into reaction pathways. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics can be determined.

Both ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the characterization of 3-Bromocyclohept-1-ene and its reaction products.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to its unique protons. The olefinic protons (=C-H) would appear in the downfield region, typically between 5.5 and 6.5 ppm. The proton on the carbon atom bearing the bromine atom (CH-Br), being in an allylic position, would also be shifted downfield. The remaining aliphatic protons on the cycloheptene (B1346976) ring would produce a complex set of signals in the upfield region. The integration of these signals provides a quantitative measure of the relative number of protons of each type.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the two sp²-hybridized olefinic carbons would show distinct chemical shifts in the downfield region (typically 120-140 ppm). The sp³-hybridized carbon bonded to the electronegative bromine atom would also have a characteristic chemical shift, while the other aliphatic carbons would appear at higher field strengths.

In reactions where multiple isomers are formed, NMR spectroscopy is crucial for determining their relative quantities. The integration of specific, well-resolved peaks in the ¹H NMR spectrum corresponding to each isomer allows for the calculation of isomeric or product ratios.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of analogous structures like 3-bromocyclohexene (B24779) and general NMR principles.

Atom TypeSpectroscopy TypePredicted Chemical Shift (ppm)Notes
Olefinic Protons (C1-H, C2-H)¹H NMR~5.5 - 6.5Downfield due to sp² carbon hybridization.
Allylic Proton (C3-H)¹H NMR~4.5 - 5.5Downfield shift caused by adjacent bromine atom.
Aliphatic Protons (C4-H₂, C5-H₂, C6-H₂, C7-H₂)¹H NMR~1.5 - 2.5Complex multiplets in the aliphatic region.
Olefinic Carbons (C1, C2)¹³C NMR~125 - 135Characteristic of C=C double bonds.
Allylic Carbon (C3)¹³C NMR~50 - 60Shifted downfield by the attached bromine.
Aliphatic Carbons (C4, C5, C6, C7)¹³C NMR~20 - 40Standard aliphatic carbon range.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₁Br), the molecular weight is 175.07 g/mol . nih.gov

A key feature in the mass spectrum of any organobromine compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (m/z), referred to as the M and M+2 peaks. This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragment ions provides valuable structural information. A common fragmentation pathway for alkyl halides is the loss of the halogen atom. For this compound, the loss of a bromine radical (•Br) would generate a C₇H₁₁⁺ cation with an m/z of 95. This cation is a resonance-stabilized cycloheptadienyl cation, making this a particularly favorable fragmentation pathway.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z ValueIonNotes
174/176[C₇H₁₁Br]⁺Molecular ion peak (M/M+2) showing the characteristic 1:1 isotopic pattern for bromine.
95[C₇H₁₁]⁺Represents the loss of the bromine radical (•Br). Expected to be a major peak due to the stability of the resulting cation.
Various[CₓHᵧ]⁺Other smaller fragments resulting from the further breakdown of the seven-membered ring.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. nist.gov

The key diagnostic peaks would include:

=C-H Stretch: A peak appearing just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range, is characteristic of C-H bonds where the carbon is sp²-hybridized, as in an alkene. pressbooks.pub

C-H Stretch: Stronger absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, are due to the C-H bonds of the sp³-hybridized carbons in the aliphatic portion of the ring. pressbooks.pub

C=C Stretch: A medium-intensity peak around 1650 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond. spectroscopyonline.com

C-Br Stretch: The absorption for the carbon-bromine bond stretch is typically found in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Vinylic C-H Stretch3020 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Stretch~1650Medium, can be weak if symmetrical
C-Br Stretch500 - 600Medium to Strong

Time-Resolved Spectroscopy for Intermediate Species Characterization

Many chemical reactions proceed through short-lived, high-energy intermediates such as carbocations, radicals, or excited states. nih.gov These species are often present at very low concentrations and have lifetimes on the order of microseconds to femtoseconds. Time-resolved spectroscopy techniques use ultrashort laser pulses to initiate a reaction and then probe the system at very short time delays, allowing for the direct observation and characterization of these transient intermediates.

Ultrafast EXAFS is a powerful technique for probing the local atomic environment around a specific element. In reactions involving this compound, this technique could theoretically be used to follow the fate of the bromine atom. By tuning the X-ray energy to an absorption edge of bromine, one can obtain information about the Br-C bond distance, the coordination number, and the identity of neighboring atoms. This would be particularly insightful for studying mechanisms involving the formation of bridged bromonium ion intermediates or tracking the precise moment of C-Br bond cleavage.

A comprehensive understanding of a reaction mechanism often requires a combination of spectroscopic methods.

UV-Visible (UV-Vis) Spectroscopy: This technique probes electronic transitions in molecules. While the isolated double bond of this compound absorbs in the far-UV region, the formation of conjugated systems during a reaction (e.g., a cycloheptadienyl cation or radical) would result in a shift of the absorption maximum to longer wavelengths (a bathochromic shift), making the intermediate detectable by UV-Vis spectroscopy. docbrown.info

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique that is specific to species with unpaired electrons. It is exceptionally useful for detecting and characterizing radical intermediates. researchgate.net If a reaction of this compound were to proceed via a radical mechanism (e.g., homolytic cleavage of the C-Br bond), EPR would be the definitive method for observing and identifying the specific radical species involved. marquette.edu

Raman Spectroscopy: Time-resolved Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. nih.gov It is particularly well-suited for studying reactions in aqueous media and can provide detailed structural information about short-lived intermediates, helping to distinguish between different possible structures.

Synthetic Applications and Advanced Transformations Utilizing 3 Bromocyclohept 1 Ene

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of 3-bromocyclohept-1-ene suggests its potential as a starting material for the synthesis of various heterocyclic compounds, where the alkene and the alkyl halide moieties can be sequentially or concertedly functionalized to build a new ring system.

Intermediate in Complex Natural Product and Derivative Synthesis

The seven-membered carbocyclic frame of this compound is a structural motif found in various natural products. As an intermediate, it provides a template that can be elaborated into more complex, biologically relevant molecules.

Cycloheptene-containing structures are utilized in the synthesis of conformationally restricted analogs of γ-aminobutyric acid (GABA), which are of interest for their potential neurological activity. Research has shown that cycloheptene (B1346976) can be a key starting material for creating bridged bicyclic skeletons that are then incorporated into GABA derivatives. mdpi.com For instance, cycloheptanone (B156872) can be reduced to cycloheptanol (B1583049) and subsequently dehydrated to form cycloheptene, which then undergoes further transformations to create a diene system for subsequent reactions. mdpi.com

Other synthetic strategies involve the creation of cycloheptene rings through ring-closing metathesis to build the core of GABA analogs. nih.gov Furthermore, asymmetric [4+3] cycloaddition reactions have been developed to produce highly functionalized cycloheptenes, which can then be hydrogenated to form GABA methyl esters. acs.org These methods provide access to complex carbocyclic GABA derivatives where the seven-membered ring imposes specific conformational constraints on the molecule.

Utility in C-C Bond Forming Reactions

As an allylic halide, this compound is an excellent substrate for a range of carbon-carbon bond-forming reactions, enabling the introduction of new substituents onto the cycloheptene core.

This compound has been shown to participate in metal-mediated reductive coupling reactions. In studies utilizing molybdenum-based reagents, this compound undergoes coupling to form 3,3'-bicycloheptenyl, creating a direct bond between two cycloheptene units. bath.ac.uk This type of reaction demonstrates its utility in synthesizing larger, more complex dimeric structures.

Additionally, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions. It has been shown to undergo Suzuki coupling, highlighting its capacity for forming new carbon-carbon bonds with a variety of organoboron compounds. Its reactivity suggests it could also be a viable partner in other significant coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, thereby opening pathways to a wide array of functionalized cycloheptene derivatives.

Photo-hydroacylation is a photochemical reaction involving the addition of an aldehyde across a carbon-carbon double bond. Despite the presence of a reactive double bond in this compound, specific examples of its application in photo-hydroacylation reactions are not described in the surveyed literature. This suggests that this particular transformation with this substrate is either not yet explored or not commonly reported.

Sequential Functionalizations via Organozinc Reagents

The sequential functionalization of cyclic compounds using organozinc reagents represents a powerful strategy for the stereocontrolled introduction of multiple substituents. While the application of this methodology to this compound is not extensively documented in publicly available research, the principles of organozinc chemistry provide a framework for its potential transformations. The generation of an organozinc intermediate from this compound would create a versatile nucleophile, amenable to a variety of subsequent electrophilic quenching reactions.

The initial step in such a sequence would involve the formation of the corresponding cycloheptenylzinc bromide. This is typically achieved through the direct insertion of activated zinc metal into the carbon-bromine bond. The reactivity of the zinc is crucial and is often enhanced by methods such as treatment with 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843) or the use of highly reactive Rieke zinc.

Once formed, the cycloheptenylzinc reagent can, in principle, undergo a range of carbon-carbon bond-forming reactions. These transformations are often catalyzed by transition metals, such as palladium or copper, which facilitate the coupling with various electrophiles. For instance, a Negishi-type coupling could be employed to introduce aryl, vinyl, or alkyl groups. The general scheme for such a process is outlined below:

Step Reaction Type Reactants Potential Product
1Formation of Organozinc ReagentThis compound, Activated ZincCyclohept-2-en-1-ylzinc bromide
2Cross-Coupling ReactionCyclohept-2-en-1-ylzinc bromide, Electrophile (e.g., Ar-I, R-X), Catalyst (e.g., Pd(PPh₃)₄)3-Aryl/Alkyl-cyclohept-1-ene

Further functionalization could then be envisioned by leveraging the remaining double bond in the cycloheptene ring through various addition or oxidation reactions, thus achieving a sequential functionalization of the original scaffold.

Future Research Directions and Unexplored Avenues in 3 Bromocyclohept 1 Ene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance safety. Future research in the synthesis of 3-Bromocyclohept-1-ene and its derivatives will likely focus on the adoption of more sustainable and eco-friendly methodologies.

One promising avenue is the exploration of greener brominating agents to replace traditional reagents that are often hazardous. The use of N-Bromosuccinimide (NBS) is a well-established alternative, offering milder reaction conditions. cambridgescholars.com Further research could investigate other eco-friendly brominating reagents and catalytic systems that minimize waste and avoid the use of toxic solvents. cambridgescholars.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can also contribute to a greener process by reducing solvent usage and purification steps. organic-chemistry.org Microwave-assisted synthesis, for instance, has been shown to be a clean and efficient method for the preparation of bromoalkenes, often leading to shorter reaction times and higher yields. organic-chemistry.org

The choice of solvent is another critical aspect of green chemistry. Future methodologies will likely move away from chlorinated solvents towards more benign alternatives such as water, ethanol, or ionic liquids. The development of solvent-free reaction conditions represents an ideal scenario for minimizing environmental impact. Understanding the reactivity of functional groups is crucial for designing greener syntheses that avoid the need for protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. viridischem.comyoutube.com

Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

The development of novel catalytic systems is paramount for achieving high levels of selectivity in chemical reactions involving this compound. The presence of both an alkene and an allylic bromide functionality in the molecule offers multiple sites for reaction, making chemo-, regio-, and stereoselectivity key challenges.

Future research will likely focus on the design and application of sophisticated catalysts to control the outcome of reactions. For instance, in cross-coupling reactions, the choice of catalyst and ligands can direct the reaction to occur at either the vinylic or allylic position. Palladium-catalyzed reactions are widely used for C-C bond formation, and the development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could offer enhanced control over regioselectivity. mdpi.com

Stereoselective synthesis is another area ripe for exploration. The synthesis of specific enantiomers or diastereomers of this compound derivatives is crucial for applications in pharmaceuticals and materials science. Chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, can be employed to induce asymmetry in reactions such as additions, substitutions, and rearrangements. Research into asymmetric catalysis will be instrumental in accessing a wider range of stereochemically pure compounds derived from this compound.

Catalyst TypePotential Application in this compound ChemistryDesired Outcome
Palladium with novel phosphine ligandsSuzuki, Heck, and Sonogashira cross-coupling reactionsHigh regioselectivity (vinylic vs. allylic substitution) and stereoselectivity.
N-Heterocyclic Carbene (NHC) complexesCross-coupling and annulation reactionsEnhanced catalytic activity and selectivity. mdpi.com
Chiral transition metal complexesAsymmetric hydrogenation, epoxidation, and allylic alkylationEnantioselective synthesis of functionalized cycloheptane (B1346806) derivatives.
OrganocatalystsAsymmetric Michael additions and aldol (B89426) reactionsStereocontrolled formation of C-C bonds.

Exploration of Bio-Inspired and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of new chemical reactions. Enzymes, for example, are highly efficient and selective catalysts that operate under mild conditions. acs.org Future research on this compound could draw inspiration from these biological systems to develop novel biomimetic and bio-inspired transformations.

One area of interest is the use of metalloporphyrins, which are synthetic models of heme-containing enzymes like cytochrome P450, to catalyze oxidation reactions. researchgate.net These catalysts could be employed for the selective oxidation of the double bond or the allylic position of this compound. The development of artificial enzymes, or "synzymes," that can bind this compound in a specific orientation could lead to highly selective transformations that are difficult to achieve with traditional chemical catalysts. nih.gov

Furthermore, the principles of biocatalysis can be directly applied. The use of whole-cell systems or isolated enzymes for the transformation of this compound could offer a green and highly selective alternative to conventional synthesis. Research in this area would involve screening for enzymes that can act on this specific substrate or engineering existing enzymes to enhance their activity and selectivity.

Advanced Theoretical Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the rational design of new reactions. rsc.org For this compound, advanced theoretical modeling can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of reactions involving this compound. rsc.orgnih.gov This can help in understanding reaction mechanisms, identifying transition states, and predicting the regioselectivity and stereoselectivity of different pathways. mdpi.com For example, computational studies could be used to predict whether a nucleophile will attack the vinylic or allylic position under different catalytic conditions.

Molecular dynamics simulations can be employed to study the interactions between this compound and catalysts, providing insights into the factors that control selectivity. researchgate.net These computational tools can accelerate the discovery of new reactions and catalysts by allowing for the in silico screening of a large number of possibilities before embarking on experimental work, saving time and resources. rsc.org

Computational MethodApplication to this compound ChemistryPotential Insights
Density Functional Theory (DFT)Calculation of reaction pathways and transition state energies. rsc.orgnih.govPrediction of reaction feasibility, regioselectivity, and stereoselectivity. mdpi.com
Ab initio Molecular Orbital TheoryHigh-accuracy calculation of electronic structure and energies.Detailed understanding of reaction mechanisms.
Molecular Dynamics (MD) SimulationsSimulation of catalyst-substrate interactions and reaction dynamics. researchgate.netElucidation of the origins of stereoselectivity and enantioselectivity.
Machine Learning ModelsPrediction of reaction outcomes based on existing data.Rapid screening of potential catalysts and reaction conditions. rsc.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry and automated synthesis are transforming the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. flinders.edu.auyoutube.com The application of these technologies to the synthesis of this compound and its derivatives represents a significant future research direction.

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. thieme-connect.de The small reactor volumes also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. nih.gov For reactions involving this compound, flow chemistry could enable the use of reaction conditions that are not feasible in traditional batch reactors, potentially unlocking new reactivity.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of synthetic routes. sciforum.netchemrxiv.org The integration of in-line analysis techniques, such as spectroscopy, allows for real-time monitoring of reactions and automated decision-making. flinders.edu.au The combination of flow chemistry and automation has the potential to enable the on-demand, scalable, and reproducible synthesis of a diverse library of this compound derivatives for various applications.

Q & A

Q. What collaborative frameworks enhance reproducibility in studies using this compound?

  • Methodological Answer : Establish shared protocols using platforms like protocols.io for reagent purity thresholds and instrumental settings. Organize round-robin experiments across labs to validate findings, and use peer feedback loops to refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.